![molecular formula C20H19N3O3S B2633890 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide CAS No. 681266-20-6](/img/structure/B2633890.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
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Description
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide, also known as DTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : Compounds incorporating the pyrazole moiety, similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial properties. For instance, novel anthraquinone derivatives incorporating the pyrazole moiety were synthesized and showed promising antimicrobial activities (Gouda et al., 2010). This suggests potential for related compounds in the development of new antimicrobial agents.
Antitumor and Anti-5-Lipoxygenase Activities
- Anticancer Agents : A novel series of pyrazolopyrimidine derivatives demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016). Such findings underscore the versatility of pyrazole derivatives in medicinal chemistry, including possible relevance to compounds with a similar structure to the queried chemical.
Antioxidant Activities
- Antioxidant Agents : Research into N-substituted benzyl/phenyl derivatives of pyrazolobenzothiazine has uncovered moderate to significant radical scavenging activity, highlighting the antioxidant potential of these compounds (Ahmad et al., 2012). This suggests that related thieno[3,4-c]pyrazol derivatives may also possess antioxidant properties.
Enzymatic Activity Enhancement
- Compounds derived from pyrazolopyrimidinyl keto-esters have shown potent effects on increasing the reactivity of cellobiase, an enzyme relevant in bioenergy and biochemical research (Abd & Awas, 2008). This indicates the potential application of similar compounds in biocatalysis and enzyme modulation.
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(12-11-15-7-3-1-4-8-15)21-20-17-13-27(25,26)14-18(17)22-23(20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOUPNCCCIZITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide |
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